

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Arsenous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arsenous acid

Cat. No.: B1216624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous **arsenous acid** (H_3AsO_3). **Arsenous acid**, the hydrated form of arsenic trioxide, is a compound of significant interest in environmental science, toxicology, and pharmacology due to its prevalence and biological activity. A thorough understanding of its thermodynamic behavior in aqueous solutions is crucial for predicting its speciation, reactivity, and fate in both natural and biological systems. This document summarizes key thermodynamic data, outlines the experimental methods used for their determination, and provides visual representations of its chemical behavior.

Core Thermodynamic Data

The thermodynamic properties of aqueous **arsenous acid** have been the subject of numerous studies, leading to a critically evaluated dataset. The following tables summarize the standard Gibbs free energy of formation (ΔG_f°), standard enthalpy of formation (ΔH_f°), and standard molar entropy (S°) for aqueous **arsenous acid** at 298.15 K (25 °C) and 1 bar. The values presented are based on a critical review of the available literature, with a particular emphasis on the comprehensive analysis by Nordstrom, Majzlan, & Königsberger (2014).

Table 1: Standard Thermodynamic Properties of Aqueous **Arsonous Acid** (H_3AsO_3) at 298.15 K and 1 bar

Thermodynamic Property	Value	Units	Reference
Standard Gibbs Free Energy of Formation (ΔG_f°)	-639.85 ± 0.5	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Standard Enthalpy of Formation (ΔH_f°)	-740.00 ± 1.0	$\text{kJ}\cdot\text{mol}^{-1}$	[2]
Standard Molar Entropy (S°)	203.7 ± 0.5	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[1] [2]

These values are fundamental for calculating the equilibrium constants of reactions involving **arsenous acid** and for predicting the spontaneity of such processes under standard conditions.

Acid Dissociation and Speciation

Arsenous acid is a weak triprotic acid, although in most environmentally and physiologically relevant pH ranges, only the first dissociation is significant. The speciation of **arsenous acid** is critically dependent on the pH of the aqueous solution. The equilibrium reactions and their corresponding dissociation constants (pK_a) are essential for understanding its chemical form and bioavailability.

Table 2: Dissociation Constants (pK_a) of Aqueous **Arsenous Acid** at 25 °C

Dissociation Step	Reaction	pKa	Reference
First (pK_{a1})	$\text{H}_3\text{AsO}_3(\text{aq}) \rightleftharpoons \text{H}_2\text{AsO}_3^-(\text{aq}) + \text{H}^+(\text{aq})$	9.22 - 9.25	[3] [4]
Second (pK_{a2})	$\text{H}_2\text{AsO}_3^-(\text{aq}) \rightleftharpoons \text{HAsO}_3^{2-}(\text{aq}) + \text{H}^+(\text{aq})$	~12.10	[4]
Third (pK_{a3})	$\text{HAsO}_3^{2-}(\text{aq}) \rightleftharpoons \text{AsO}_3^{3-}(\text{aq}) + \text{H}^+(\text{aq})$	~13.40	[4]

The first dissociation constant (pK_{a1}) is the most critical for typical aqueous systems. Below a pH of about 9.2, the neutral, undissociated **arsenous acid** molecule (H_3AsO_3) is the predominant species.^[5] This has significant implications for its transport across biological membranes.

The first dissociation constant of **arsenous acid** is also temperature-dependent. As temperature increases, the pK_{a1} value decreases, indicating that **arsenous acid** becomes a stronger acid at higher temperatures.

Table 3: Temperature Dependence of the First Dissociation Constant (pK_{a1}) of Arsenous Acid

Temperature (°C)	pK_{a1}
25	9.25
50	8.90
100	8.25
150	7.80
200	7.40
250	7.21
300	7.11

(Data from Zakaznova-Herzog et al., 2006)^[3]

Experimental Protocols for Thermodynamic Data Determination

The thermodynamic data presented in this guide are derived from a variety of experimental techniques. While detailed, step-by-step protocols are specific to each laboratory and publication, the fundamental principles of these methods are outlined below.

Calorimetry

Calorimetry is a primary method for the direct measurement of heat changes associated with chemical reactions, allowing for the determination of enthalpies of formation and reaction.

- Solution and Combustion Calorimetry: For aqueous species, solution calorimetry is often employed. This involves measuring the heat change when a substance dissolves in a solvent. For **arsenous acid**, the heat of solution of arsenic trioxide (As_2O_3) in water has been a key measurement.[2] By combining this with the known enthalpy of formation of the solid, the enthalpy of formation of the aqueous species can be calculated. Combustion calorimetry, while more common for organic compounds, can be used in a series of reactions to determine the enthalpy of formation of inorganic compounds.

Solubility Measurements

The determination of a substance's solubility at different temperatures can provide valuable thermodynamic information.

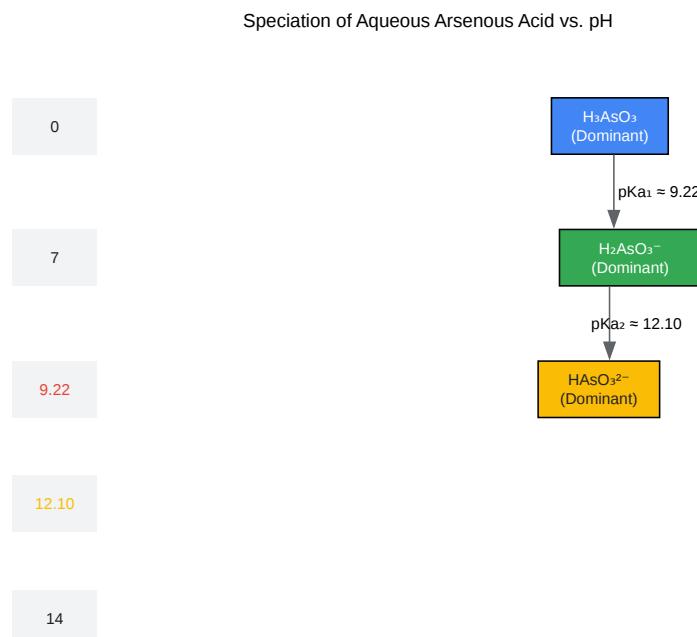
- Temperature-Dependent Solubility Studies: By measuring the solubility of a sparingly soluble solid (like arsenolite, the cubic form of As_2O_3) in water at various temperatures, the van 't Hoff equation can be used to determine the enthalpy of solution ($\Delta H^\circ_{\text{soln}}$).[2] From the solubility at a specific temperature, the equilibrium constant for the dissolution reaction can be calculated, which in turn allows for the determination of the standard Gibbs free energy of reaction ($\Delta G^\circ_{\text{r}}$).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pK_a values of acids and bases.

- Procedure: A solution of the acid (in this case, **arsenous acid**) is titrated with a strong base of known concentration.[6][7] The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pK_a is determined from the pH at the half-equivalence point on the resulting titration curve.[8] For accurate measurements, the ionic strength of the solution is typically held constant, and the solution is purged with an inert gas to remove dissolved carbon dioxide.[6]

Electrochemical Methods

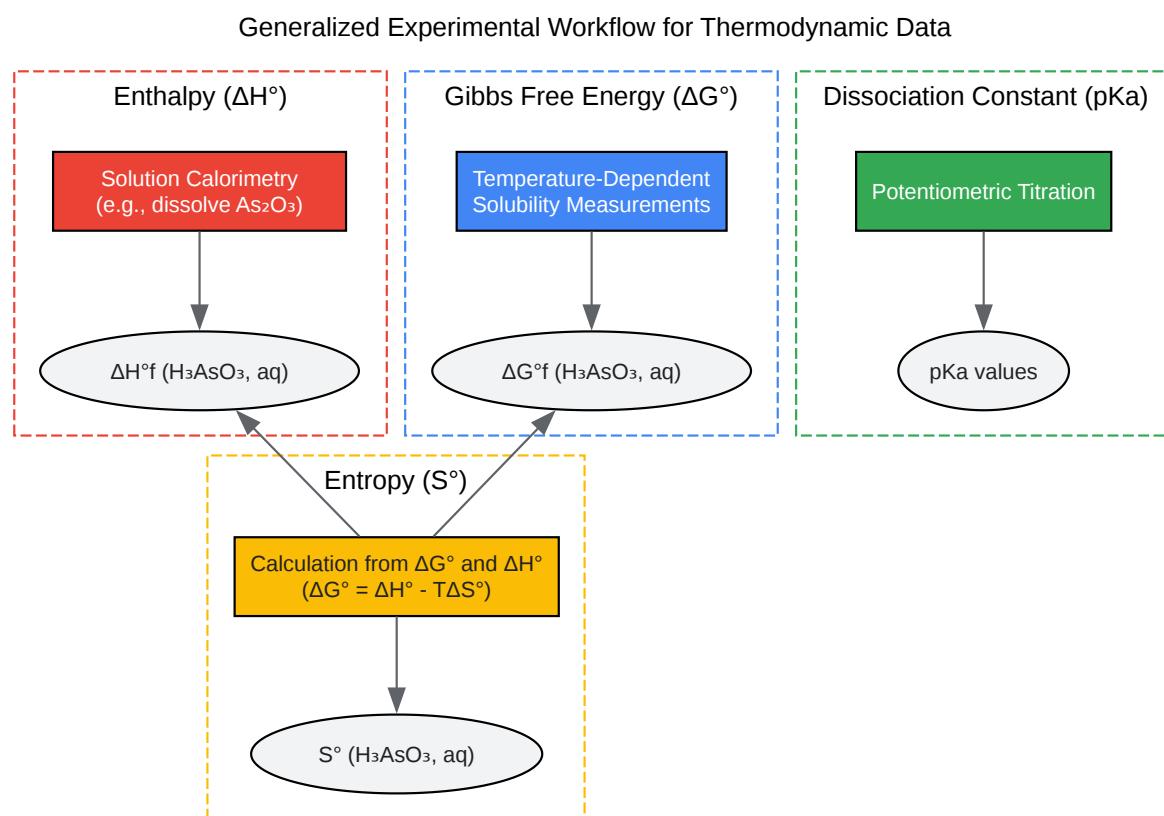

Electrochemical cells can be used to determine the Gibbs free energy of reactions.

- Electromotive Force (EMF) Measurements: By constructing an electrochemical cell where the reaction of interest is the overall cell reaction, the standard Gibbs free energy of the reaction can be calculated from the measured standard cell potential (E°_{cell}) using the equation $\Delta G^\circ = -nFE^\circ_{\text{cell}}$, where n is the number of moles of electrons transferred and F is the Faraday constant. Such methods have been used to determine the free energy difference between different solid forms of arsenic trioxide, which is crucial for calculating the properties of the aqueous species.[2]

Visualizations

Speciation of Aqueous Arsenous Acid

The following diagram illustrates the distribution of **arsenous acid** species as a function of pH, based on the pKa values provided in Table 2.



[Click to download full resolution via product page](#)

Caption: Predominant species of **arsenous acid** in aqueous solution at different pH ranges.

Generalized Experimental Workflow for Thermodynamic Data Determination

This diagram outlines a generalized workflow for the experimental determination of the thermodynamic properties of an aqueous species like **arsenous acid**.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for determining the key thermodynamic properties of aqueous **arsenous acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Arsenous Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1216624#thermodynamic-properties-of-aqueous-arsenous-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com